N-(4-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Description
N-(4-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C25H27N3O5S2 and its molecular weight is 513.63. The purity is usually 95%.
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Biological Activity
N-(4-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazole core , characterized by a five-membered ring containing two nitrogen atoms, and is further substituted with a tosyl group (p-toluenesulfonyl), enhancing its reactivity and solubility. The presence of 4-methoxyphenyl and phenyl groups contributes to its unique properties, suggesting potential biological activity.
- Molecular Formula : C23H22N2O3S
- Molecular Weight : 406.5 g/mol
The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, its potential to inhibit enzymes involved in inflammatory pathways or cancer progression has been noted in related compounds. The binding affinity and specificity may be influenced by the substituents on the pyrazole ring.
Table 1: Summary of Biological Activities in Related Pyrazole Compounds
Case Studies
- Anti-Cancer Activity : A study investigating the anti-cancer potential of pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
- Enzyme Inhibition : Research on related compounds indicated that pyrazole derivatives could effectively inhibit enzymes involved in inflammatory responses, showcasing their potential as therapeutic agents in treating inflammatory diseases.
Properties
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S2/c1-4-34(29,30)27-21-11-7-19(8-12-21)24-17-25(20-9-13-22(33-3)14-10-20)28(26-24)35(31,32)23-15-5-18(2)6-16-23/h5-16,25,27H,4,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOAQRGYMZKVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.